

Alexa Fluor 647: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC-647

Cat. No.: B15611326

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alexa Fluor 647, a bright, far-red fluorescent dye, has become an indispensable tool in modern biological research and drug development. Its superior photostability, high quantum yield, and pH insensitivity make it a preferred choice for a wide range of applications, from conventional fluorescence microscopy to cutting-edge super-resolution imaging. This guide provides an in-depth overview of the discovery, chemical structure, spectral properties, and key applications of Alexa Fluor 647, complete with detailed experimental protocols and data presented for clarity and practical use.

Discovery and Development

The Alexa Fluor family of dyes, including Alexa Fluor 647, was invented by chemists Richard and Rosaria Haugland, founders of Molecular Probes, which is now part of Thermo Fisher Scientific.^{[1][2]} The development of these dyes in the 1990s marked a significant advancement in fluorescence technology.^[3] The key innovation behind the Alexa Fluor dyes was the chemical process of sulfonation applied to existing classes of dyes, such as coumarins, rhodamines, and cyanines.^{[1][4]} This process of adding sulfonate groups rendered the dyes negatively charged and more hydrophilic, which in turn improved their solubility in aqueous buffers and reduced their tendency to cause quenching of the fluorescent signal upon conjugation to biomolecules.^{[1][2]} The Alexa Fluor dyes were named after Alex Haugland, the son of the founders.^{[1][2]}

Chemical Structure

The core structure of Alexa Fluor 647 is based on a sulfonated cyanine dye backbone. The sulfonation is key to its enhanced water solubility and reduced aggregation, which contributes to its bright and stable fluorescence. The precise chemical structure of the Alexa Fluor 647 core is depicted below.

For practical applications, Alexa Fluor 647 is commonly supplied as a reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which allows for covalent labeling of primary amines on proteins and other biomolecules.^[5]

Chemical Structure of Alexa Fluor 647 NHS Ester:

- Molecular Formula: $C_{39}H_{47}N_3O_{16}S_4$ ^[6]
- IUPAC Name: 3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate^[6]

Spectral and Physicochemical Properties

Alexa Fluor 647 is characterized by its absorption and emission in the far-red region of the spectrum, making it ideal for multiplexing with other fluorophores and for applications where minimizing autofluorescence from biological samples is crucial.

Property	Value	Reference(s)
Excitation Maximum	650 nm	^[7]
Emission Maximum	665 nm	^[7]
Molar Extinction Coefficient	239,000 $\text{cm}^{-1}\text{M}^{-1}$	^[8]
Fluorescence Quantum Yield	0.33	^[8]
Recommended Laser Lines	633 nm, 635 nm, 640 nm	^[9]
pH Sensitivity	Insensitive over a wide pH range	^[9]

Key Applications and Experimental Protocols

Alexa Fluor 647 is a versatile dye used in a multitude of fluorescence-based assays. Its brightness and photostability are particularly advantageous in demanding applications.

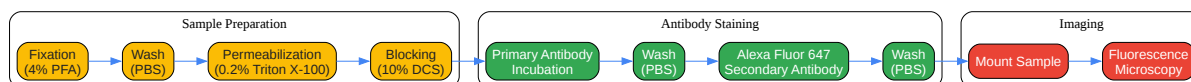
Immunofluorescence

Immunofluorescence (IF) utilizes antibodies labeled with fluorophores to visualize specific target antigens within cells and tissues. Alexa Fluor 647 is an excellent choice for the far-red channel in multiplexing experiments.

Detailed Immunofluorescence Protocol:

- Cell/Tissue Preparation:
 - Culture cells on coverslips or prepare tissue sections.
 - Fix cells/tissues with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
[10]
 - Wash three times with PBS.[10]
- Permeabilization and Blocking:
 - Permeabilize cells with 0.2% Triton X-100 in PBS for 20 minutes (for intracellular targets).
[10]
 - Block non-specific antibody binding with a blocking buffer (e.g., 10% donor calf serum in PBS) for 1 hour at room temperature.[10]
- Antibody Incubation:
 - Incubate with the primary antibody diluted in antibody diluent (e.g., 10% DCS in PBS) for 1-2 hours at room temperature or overnight at 4°C.[10]
 - Wash three times with PBS.[10]

- Incubate with Alexa Fluor 647-conjugated secondary antibody (typically at a 1:1000 dilution) in antibody diluent for 1 hour at room temperature, protected from light.[10]
- Wash four times with PBS, protected from light.[10]
- Mounting and Imaging:
 - Mount the coverslip on a microscope slide using an appropriate mounting medium.
 - Image using a fluorescence microscope equipped with a laser and filter set suitable for Alexa Fluor 647 (e.g., 633 nm excitation and a 660/20 nm emission filter).



[Click to download full resolution via product page](#)

Immunofluorescence Experimental Workflow.

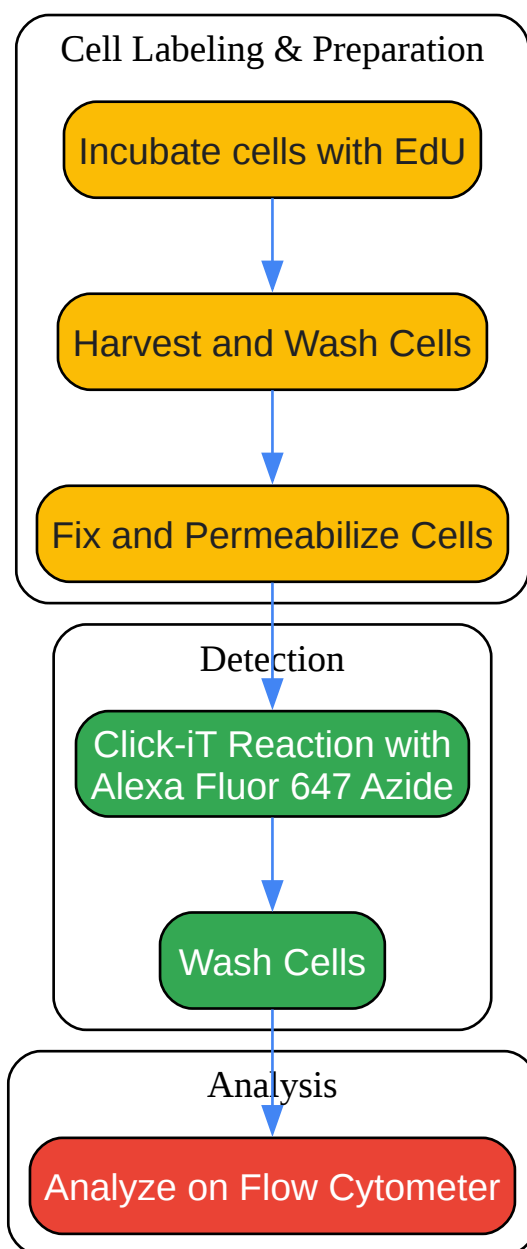
Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a fluid stream. Alexa Fluor 647 is a common fluorophore for detecting cell surface and intracellular markers.

Detailed Flow Cytometry Protocol (Cell Proliferation using Click-iT™ EdU):

- Cell Labeling with EdU:
 - Incubate cells with 10 μ M EdU (5-ethynyl-2'-deoxyuridine) for 2 hours to allow for incorporation into newly synthesized DNA.[11]
- Cell Harvest and Fixation:
 - Harvest cells and wash once with 1% BSA in PBS.[11]

- Fix the cells using a fixative solution.[\[11\]](#)
- Permeabilization:
 - Permeabilize the cells with a saponin-based permeabilization and wash reagent.[\[11\]](#)
- Click-iT® Reaction:
 - Prepare the Click-iT® reaction cocktail containing the Alexa Fluor 647 azide.[\[11\]](#)
 - Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[\[11\]](#)
 - Wash the cells with the permeabilization and wash reagent.[\[11\]](#)
- Analysis:
 - Resuspend the cells in an appropriate buffer (e.g., 1% BSA in PBS).
 - Analyze the cells on a flow cytometer using a 633 nm or 635 nm laser for excitation and a red emission filter (e.g., 660/20 nm).[\[11\]](#)



[Click to download full resolution via product page](#)

Flow Cytometry (Click-iT™ EdU) Workflow.

Super-Resolution Microscopy (STORM/dSTORM)

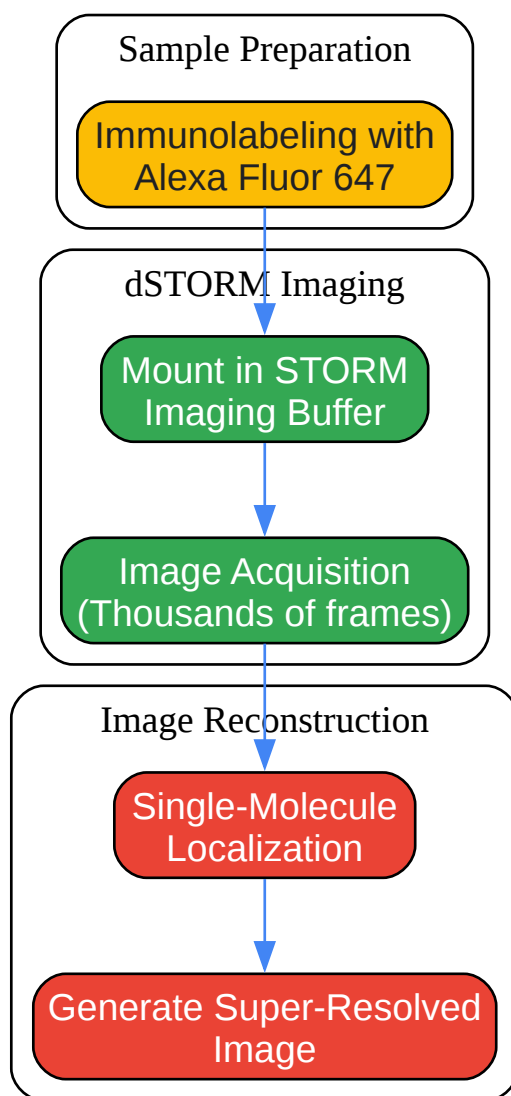
Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) are super-resolution imaging techniques that enable visualization of cellular structures at the nanoscale. Alexa Fluor 647 is one of the most widely used fluorophores for dSTORM due to its excellent photoswitching properties.[3][4]

Key Considerations for dSTORM with Alexa Fluor 647:

- **Labeling:** For dSTORM, it is crucial to use antibodies with a low degree of labeling (DOL) to ensure that individual fluorophores can be localized.[\[4\]](#)
- **Imaging Buffer:** A specific imaging buffer is required to induce the photoswitching (blinking) of Alexa Fluor 647. This buffer typically contains a reducing agent.[\[12\]](#)
- **Instrumentation:** A specialized fluorescence microscope with high-power lasers and a sensitive camera is necessary for STORM/dSTORM imaging.

Simplified dSTORM Workflow:

- **Sample Preparation:** Prepare the sample as for standard immunofluorescence, ensuring optimal labeling for super-resolution.
- **Imaging:**
 - Mount the sample in a STORM imaging buffer.
 - Use a high-power laser (e.g., 640 nm) to excite Alexa Fluor 647 and induce its transition to a dark state.
 - Use a lower-power activation laser (e.g., 405 nm) to sparsely reactivate individual fluorophores back to a fluorescent state.
 - Acquire a large series of images (thousands to tens of thousands of frames) to capture the stochastic blinking of individual molecules.
- **Image Reconstruction:**
 - Process the acquired image series with specialized software to precisely localize the position of each blinking fluorophore.
 - Reconstruct a super-resolved image from the localization data.



[Click to download full resolution via product page](#)

dSTORM Experimental Workflow.

Conclusion

Alexa Fluor 647 has established itself as a cornerstone fluorophore in biological and biomedical research. Its exceptional brightness, photostability, and versatility have empowered scientists to visualize cellular processes with unprecedented clarity and detail. From routine immunofluorescence to the demanding requirements of super-resolution microscopy, Alexa Fluor 647 continues to be a vital tool for advancing our understanding of biology and for the development of new therapeutic strategies. The detailed protocols and data provided in this

guide serve as a valuable resource for researchers aiming to effectively harness the power of this remarkable fluorescent dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. protocols.io [protocols.io]
- 2. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alexa Fluor 647 NHS Ester | C39H47N3O16S4 | CID 167996453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alexa 647 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. ulab360.com [ulab360.com]
- 9. Alexa Fluor 647 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Yale Immunofluorescence Protocol [sigmaaldrich.com]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Alexa Fluor 647: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611326#alex-fluor-647-discovery-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com